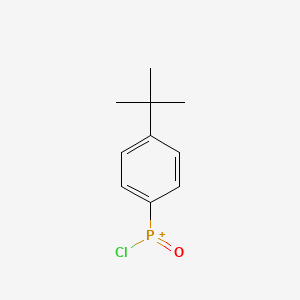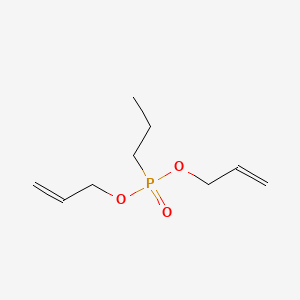
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- is a chemical compound with the molecular formula C10H14ClOP It is known for its unique structure, which includes a phosphinic chloride group attached to a phenyl ring and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with thionyl chloride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes steps such as mixing, heating, and purification to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic chloride group to a phosphine or phosphine oxide.
Substitution: The chlorine atom in the phosphinic chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols can react with the compound under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphinic acid derivatives.
Reduction: Phosphine or phosphine oxide.
Substitution: Various substituted phosphinic derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphinic groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- exerts its effects involves the reactivity of the phosphinic chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- can be compared with other similar compounds, such as:
Phosphinous chloride, bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups instead of one phenyl and one tert-butyl group.
Phenylphosphinic acid: Lacks the chloride group and has a hydroxyl group instead.
Phosphine oxides: Contain a P=O bond instead of a P-Cl bond.
Propiedades
Número CAS |
75213-02-4 |
|---|---|
Fórmula molecular |
C10H13ClOP+ |
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl)-chloro-oxophosphanium |
InChI |
InChI=1S/C10H13ClOP/c1-10(2,3)8-4-6-9(7-5-8)13(11)12/h4-7H,1-3H3/q+1 |
Clave InChI |
YWQWDUMAHIOYPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)[P+](=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14454923.png)

![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)

![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)






![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)

